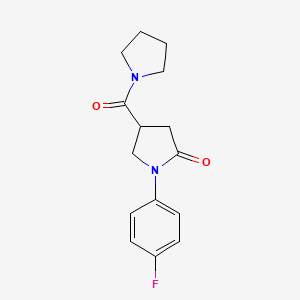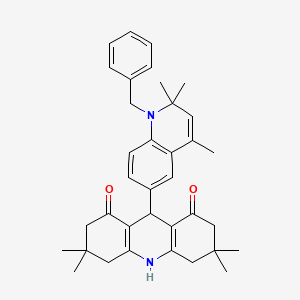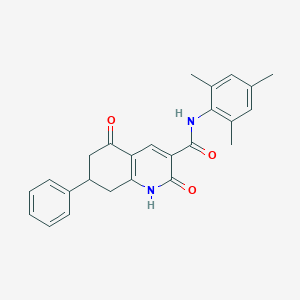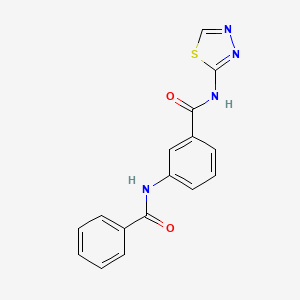![molecular formula C22H27N7O2 B11038186 N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038186.png)
N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a triazine ring (1,3,5-triazine) substituted with an N-(2-methoxyphenyl) group and a piperazinylmethyl group.
- This compound exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine: , is a complex organic molecule with a triazine core.
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps. One common approach is the condensation of appropriate starting materials, such as 2-methoxyaniline, piperazine, and cyanuric chloride.
Reaction Conditions: The reaction typically occurs under mild conditions, often in organic solvents like dichloromethane or acetonitrile.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows similar principles, emphasizing safety, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction yields the corresponding amine derivatives.
Scientific Research Applications
Medicine: Compound X shows promise as a potential drug candidate due to its interactions with specific molecular targets. Researchers are investigating its role in treating certain diseases.
Chemistry: It serves as a building block for designing new compounds with improved properties.
Biology: Studies explore its effects on cellular processes, including cell signaling and metabolism.
Industry: Industries may use it as a precursor for other valuable molecules.
Mechanism of Action
- Compound X likely exerts its effects through interactions with cellular receptors or enzymes.
Targets: It may bind to specific proteins involved in disease pathways.
Pathways: Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Uniqueness: Compound X’s unique combination of functional groups distinguishes it from related compounds.
Similar Compounds: Some related molecules include , , and .
Remember that further research and experimentation are essential to fully understand the properties and applications of this intriguing compound
Properties
Molecular Formula |
C22H27N7O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-N-(2-methoxyphenyl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7O2/c1-30-18-9-5-3-7-16(18)24-22-26-20(25-21(23)27-22)15-28-11-13-29(14-12-28)17-8-4-6-10-19(17)31-2/h3-10H,11-15H2,1-2H3,(H3,23,24,25,26,27) |
InChI Key |
YFSPQOIGWZCKJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B11038124.png)

![3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11038127.png)
![1-(4-Chlorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11038131.png)
![[(10Z)-10-[(3,4-dimethylphenyl)imino]-2,7,7-trimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile](/img/structure/B11038134.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11038135.png)
![4-(4-methoxyanilino)-2-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11038139.png)


![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B11038149.png)
![N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11038152.png)
![4-tert-butyl-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11038157.png)

